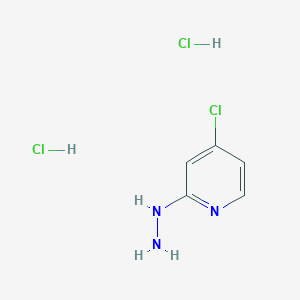
4-Chloro-2-hydrazinylpyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-hydrazinylpyridine dihydrochloride typically involves the reaction of 4-chloropyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in an inert atmosphere, often under refrigeration to maintain the stability of the intermediate products . The final product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of pyridine derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
4-Chloro-2-hydrazinylpyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
Comparison with Similar Compounds
4-Chloro-2-hydrazinylpyridine dihydrochloride can be compared with other similar compounds, such as:
2-Hydrazinopyridine: This compound has a similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-aminopyridine: This compound has an amino group instead of a hydrazine group, leading to different chemical properties and uses.
4-Chloro-2-hydrazinopyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C5H8Cl3N3 |
|---|---|
Molecular Weight |
216.5 g/mol |
IUPAC Name |
(4-chloropyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
BNERRBQRQHYVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















